molecular formula C9H13ClFNO B6214481 [(2-fluoro-5-methoxyphenyl)methyl](methyl)amine hydrochloride CAS No. 2728495-00-7

[(2-fluoro-5-methoxyphenyl)methyl](methyl)amine hydrochloride

Cat. No.: B6214481
CAS No.: 2728495-00-7
M. Wt: 205.7
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Description

(2-fluoro-5-methoxyphenyl)methylamine hydrochloride is a chemical compound with a unique structure that includes a fluorine atom, a methoxy group, and an amine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluoro-5-methoxyphenyl)methylamine hydrochloride typically involves several steps. One common method includes the reaction of 2-fluoro-5-methoxybenzaldehyde with methylamine in the presence of a reducing agent to form the corresponding amine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (2-fluoro-5-methoxyphenyl)methylamine hydrochloride may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-fluoro-5-methoxyphenyl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under conditions such as heating or the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amine derivatives.

Scientific Research Applications

(2-fluoro-5-methoxyphenyl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-fluoro-5-methoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and methoxy groups can influence the compound’s binding affinity and selectivity, affecting its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(2-fluoro-5-methoxyphenyl)methyl]amine
  • (2-fluoro-5-methoxyphenyl)methylamine
  • (2-fluoro-5-methoxyphenyl)methylamine

Uniqueness

(2-fluoro-5-methoxyphenyl)methylamine hydrochloride is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability and reactivity, while the methoxy group can influence its solubility and interaction with biological targets.

Properties

CAS No.

2728495-00-7

Molecular Formula

C9H13ClFNO

Molecular Weight

205.7

Purity

95

Origin of Product

United States

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